molecular formula C17H21N3O3 B4726880 butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B4726880
M. Wt: 315.37 g/mol
InChI Key: ZZRCXRMVENXPDD-UHFFFAOYSA-N
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Description

Butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It features a butyl ester group attached to a benzoic acid derivative, which is further substituted with a 1,5-dimethyl-1H-pyrazol-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate typically involves the following steps:

    Formation of 1,5-dimethyl-1H-pyrazole: This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Acylation of 1,5-dimethyl-1H-pyrazole: The resulting pyrazole is then acylated using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid.

    Esterification: Finally, the benzoic acid derivative is esterified with butanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products, such as butyl alcohol from ester hydrolysis.

Scientific Research Applications

Butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The benzoate ester group may facilitate cellular uptake and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:

    Methyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate: Similar structure but with a methyl ester group instead of a butyl ester.

    Ethyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate: Contains an ethyl ester group.

    Propyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate: Features a propyl ester group.

Properties

IUPAC Name

butyl 4-[(1,5-dimethylpyrazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-4-5-10-23-17(22)13-6-8-14(9-7-13)19-16(21)15-11-18-20(3)12(15)2/h6-9,11H,4-5,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRCXRMVENXPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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